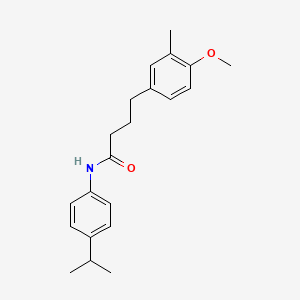
4-(2-oxo-1-pyrrolidinyl)-N-phenylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-oxo-1-pyrrolidinyl)-N-phenylbenzenesulfonamide, commonly known as OPB-9195, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. OPB-9195 is a sulfonamide derivative that has been shown to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrases (CAs), histone deacetylases (HDACs), and matrix metalloproteinases (MMPs).
作用機序
The mechanism of action of OPB-9195 involves the inhibition of the enzymatic activity of 4-(2-oxo-1-pyrrolidinyl)-N-phenylbenzenesulfonamide, HDACs, and MMPs. 4-(2-oxo-1-pyrrolidinyl)-N-phenylbenzenesulfonamide are enzymes that catalyze the reversible hydration of carbon dioxide, and their inhibition has been shown to have therapeutic potential in the treatment of glaucoma, epilepsy, and cancer. HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, and their inhibition has been shown to have therapeutic potential in the treatment of cancer, neurodegenerative diseases, and inflammatory disorders. MMPs are enzymes that play a crucial role in tissue remodeling and have been implicated in various diseases, including cancer, arthritis, and cardiovascular disease.
Biochemical and Physiological Effects
OPB-9195 has been shown to exhibit potent inhibitory activity against several enzymes, including 4-(2-oxo-1-pyrrolidinyl)-N-phenylbenzenesulfonamide, HDACs, and MMPs. The inhibition of these enzymes has been shown to have various biochemical and physiological effects. For example, the inhibition of 4-(2-oxo-1-pyrrolidinyl)-N-phenylbenzenesulfonamide has been shown to decrease intraocular pressure, while the inhibition of HDACs has been shown to induce apoptosis in cancer cells. The inhibition of MMPs has been shown to decrease tumor growth and metastasis in various cancer models.
実験室実験の利点と制限
OPB-9195 has several advantages for use in lab experiments. The compound is commercially available from various chemical suppliers, and its synthesis has been described in several scientific publications. The compound has been extensively studied for its potential use in various scientific research applications, and its inhibitory activity against several enzymes has been well characterized. However, there are also some limitations to the use of OPB-9195 in lab experiments. The compound has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
将来の方向性
There are several future directions for the study of OPB-9195. One potential direction is the development of more potent and selective inhibitors of 4-(2-oxo-1-pyrrolidinyl)-N-phenylbenzenesulfonamide, HDACs, and MMPs. Another potential direction is the investigation of the pharmacokinetic properties of OPB-9195 in vivo, which could lead to the development of more effective therapeutic agents. Additionally, the potential use of OPB-9195 in combination with other drugs or therapies should be explored, as this could enhance its therapeutic efficacy. Finally, the potential use of OPB-9195 in the treatment of other diseases, such as neurodegenerative diseases and inflammatory disorders, should be investigated.
合成法
The synthesis of OPB-9195 involves the reaction of N-phenylbenzenesulfonamide with pyrrolidine-2,5-dione in the presence of a base such as sodium hydroxide. The resulting product is then purified through column chromatography to obtain pure OPB-9195. The synthesis of OPB-9195 has been described in several scientific publications, and the compound is commercially available from various chemical suppliers.
科学的研究の応用
OPB-9195 has been extensively studied for its potential use in various scientific research applications. The compound has been shown to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrases (4-(2-oxo-1-pyrrolidinyl)-N-phenylbenzenesulfonamide), histone deacetylases (HDACs), and matrix metalloproteinases (MMPs). These enzymes play important roles in various physiological processes, and their dysregulation has been linked to several diseases, including cancer, arthritis, and osteoporosis.
特性
IUPAC Name |
4-(2-oxopyrrolidin-1-yl)-N-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c19-16-7-4-12-18(16)14-8-10-15(11-9-14)22(20,21)17-13-5-2-1-3-6-13/h1-3,5-6,8-11,17H,4,7,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGXWZCCXWVJDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-oxopyrrolidin-1-yl)-N-phenylbenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(3-bromobenzyl)thio]-N'-[1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B5721863.png)



![4-[(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5721911.png)
![N-(3-chloro-4-fluorophenyl)-2-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B5721914.png)

![6-cyclohexyl-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5721934.png)



![2-[4-(4-chlorophenyl)-1-piperazinyl]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B5721958.png)